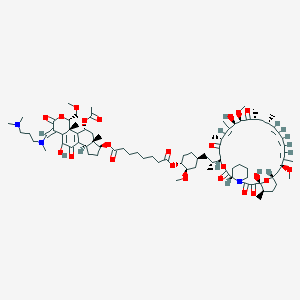
2-methyl-1H-indazol-3(2H)-one
Descripción general
Descripción
2-Methyl-1H-indazol-3(2H)-one, also known as 2MI, is a heterocyclic compound composed of a nitrogen and three carbon atoms. It is a member of the indazole family of compounds, and is an important intermediate in the synthesis of several drugs and natural products. 2MI has a variety of applications in the pharmaceutical industry, including the synthesis of anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. It is also used as a reagent in the synthesis of other heterocyclic compounds.
Aplicaciones Científicas De Investigación
Reactivity and Spectral Analysis
- Reactivity with N-methylation : Methylation of certain indazoles leads to a mix of 1- and 2-methyl compounds, predominantly the 1-methyl isomer. The 1H NMR spectra of these methylated indazoles can serve as a diagnostic tool to determine the methylation positions. Electron density calculations help understand their relative reactivities (Palmer et al., 1975).
Biological Activities
- Antibacterial and Antifungal Properties : Indazole derivatives exhibit significant biological properties including antimicrobial actions. Studies indicate their effectiveness against bacterial strains like Escherichia coli and fungal strains such as Candida albicans (Panda et al., 2022).
- Medicinal Applications : Indazole is part of the FDA-approved drugs for treatments in cancer and inflammation. Its limited natural availability and synthesis challenges with low yield are areas of ongoing research (Mal et al., 2022).
Chemical Structure and Stability
- Tautomer Stabilization : Research on 2H-indazole tautomers demonstrates their stabilization by intra- and intermolecular hydrogen bonds. Environmental factors like solvent type and air exposure influence the tautomerization process (Sigalov et al., 2019).
Synthetic Strategies
- Davis-Beirut Reaction : This reaction is pivotal in synthesizing diverse 2H-indazoles and their derivatives. It exploits the reactive nature of nitroso intermediates, offering a robust method for indazole synthesis (Zhu et al., 2019).
- Photochemical Properties : The photochemistry of 1H- and 2H-indazoles in acidic solutions reveals insights into their bond cleavage and formation processes, contributing to the understanding of their chemical behavior (Georgarakis et al., 1979).
Structural Analysis
- Fluorinated Indazoles : Studies on fluorinated NH-indazoles provide insights into their supramolecular structure, crystallography, and magnetic resonance spectroscopy (Teichert et al., 2007).
Propiedades
IUPAC Name |
2-methyl-1H-indazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-8(11)6-4-2-3-5-7(6)9-10/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNXGZRMUROVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343553 | |
| Record name | 2-methyl-1,2-dihydroindazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-indazol-3(2H)-one | |
CAS RN |
1848-40-4 | |
| Record name | 2-methyl-1,2-dihydroindazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















